Streptothricin
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Overview
Description
A group of antibiotic aminoglycosides differing only in the number of repeating residues in the peptide side chain. They are produced by Streptomyces and Actinomyces and may have broad spectrum antimicrobial and some antiviral properties.
Scientific Research Applications
Gene Mining and Heterologous Expression
Streptothricins (STs) have been explored for their production using gene mining and heterologous expression techniques. A study showed that the ST gene cluster from Streptomyces sp. TP-A0356 was successfully expressed in Streptomyces coelicolor M145, leading to the production of new ST analogs (Li et al., 2013).
Agricultural Applications
In agriculture, STs are used to treat bacterial and fungal diseases. The onset of ST biosynthesis in Streptomyces rochei F20 was studied, showing that ST gene expression is growth phase-dependent, with maximal transcription occurring between the exponential and stationary growth phases (Anukool et al., 2004).
Transgenic Plant Cells
STs are also used in the genetic manipulation of plant cells. Introduction of the bacterial resistance gene sat3 in plant cells offers protection against the toxic action of streptothricin, making it a promising selective marker for plant cell genetic engineering (Jeleńska et al., 2000).
Antibiotic Biosynthesis
Research on streptothricin resistance and biosynthesis has been extensive, with studies detailing the biosynthesis of its components, such as streptolidine, carbamoylated D-glucosamine, and the poly β-lysine chain (Li et al., 2016).
Ribosomal Functions
STs have been studied for their interaction with ribosomal functions. Streptothricin F, for example, inhibits polypeptide synthesis via interaction with the ribosome, impacting elongation factor-dependent translation systems (Haupt et al., 1980).
properties
CAS RN |
54003-27-9 |
---|---|
Product Name |
Streptothricin |
Molecular Formula |
C19H34N8O8 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7?,8-,9?,11-,12+,13?,14?,15?,17?/m1/s1 |
InChI Key |
NRAUADCLPJTGSF-WJPMJIHPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Other CAS RN |
54003-27-9 |
synonyms |
Nourseothricin Racemomycins Streptothricin Streptothricins Yazumycins |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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